molecular formula C2H6N2O<br>C2H6N2O<br>(CH3)2NN=O B125725 N-nitrosodimethylamine CAS No. 62-75-9

N-nitrosodimethylamine

Cat. No.: B125725
CAS No.: 62-75-9
M. Wt: 74.08 g/mol
InChI Key: UMFJAHHVKNCGLG-UHFFFAOYSA-N
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Description

N-Nitrosodimethylamine, also known as dimethylnitrosamine, is an organic compound with the chemical formula (CH₃)₂NNO. It is one of the simplest members of the nitrosamine family and is characterized by its volatile yellow oil appearance. This compound has garnered significant attention due to its high hepatotoxicity and carcinogenic properties in laboratory animals .

Mechanism of Action

The effect of dimethylnitrosamine on functional activities of liver chromatin was studied in mice. After a single dose of dimethylnitrosamine injected i.v. (25 mg/kg body wt, 45 min before sacrifice) liver nuclei were isolated and incubated with micrococcal nuclease (EC 3.1.4.7) to an acid-solubility of 2.5% of total DNA. Chromatin was fractionated into a 1,200 g pellet P1, 102,000 g pellet P2 and supernatant fraction S2. Chromatin-bound RNA polymerase I plus III activity decreased 15% in the P1 and 25% in the P2 fraction. No changes in activity were observed in the S2 fraction. Chromatin-bound RNA polymerase II activity decreased 19% in the P1, 49% in the P2 and 32% in the S2 fraction. Heparin stimulated RNA polymerase II activity decreased 10% in the P1 and 44% in the P2 fraction. Formation of initiation in nuclear lysates with RNA polymerase from Escherichia coli increased after administration of dimethylnitrosamine suggesting an increase in the number of sites available for the start of new RNA chains. The results show that limited digestion of nuclei with endonuclease cleaves chromatin regions which are more affected by dimethylnitrosamine than the total chromatin suggesting a non-random effect of the hepatotoxin on chromatin. Modifications of the DNA template by dimethylnitrosamine is indicated by the change in number of initiation complexes.
... Hamsters are more susceptible than rats to liver cancer by dimethylnitrosamine because of its deficiency in repair of O6-alkylation of guanine in DNA. In rats a single large dose of dimethylnitrosamine induces kidney, but not liver, cancer because of the capability of liver repair enzymes to remove alkylated forms of DNA from the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosodimethylamine can be synthesized through the reaction of dimethylamine with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{(CH₃)₂NH} + \text{NaNO₂} + \text{HCl} \rightarrow \text{(CH₃)₂NNO} + \text{NaCl} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of certain chemicals, such as pesticides and rubber products. It can also be formed unintentionally during water treatment processes involving chlorination or chloramination .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodimethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form formaldehyde and dimethylamine.

    Reduction: Under reducing conditions, it can be converted back to dimethylamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine and bromine are often employed.

Major Products Formed:

Scientific Research Applications

N-Nitrosodimethylamine has several applications in scientific research:

Comparison with Similar Compounds

    N-Nitrosodiethylamine: Similar in structure but with ethyl groups instead of methyl groups.

    N-Nitrosodibutylamine: Contains butyl groups and exhibits similar toxicological properties.

    N-Nitrosopyrrolidine: A cyclic nitrosamine with comparable carcinogenic effects.

Uniqueness: N-Nitrosodimethylamine is unique due to its high volatility and its formation as a byproduct in various industrial processes. Its simple structure makes it a valuable model compound for studying the behavior and effects of nitrosamines .

Properties

IUPAC Name

N,N-dimethylnitrous amide
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InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3
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InChI Key

UMFJAHHVKNCGLG-UHFFFAOYSA-N
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Canonical SMILES

CN(C)N=O
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Molecular Formula

C2H6N2O, Array
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DSSTOX Substance ID

DTXSID7021029
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Molecular Weight

74.08 g/mol
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Physical Description

N-nitrosodimethylamine is a yellow oily liquid with a faint characteristic odor. Boiling point 151-153 °C. Can reasonably be expected to be a carcinogen. Used as an antioxidant, as an additive for lubricants and as a softener of copolymers. An intermediate in 1,1-dimethylhydrazine production., Yellow, oily liquid with a faint, characteristic odor; [NIOSH], Solid, YELLOW OILY LIQUID., Yellow, oily liquid with a faint characteristic odor., Yellow, oily liquid with a faint, characteristic odor.
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Boiling Point

304 to 307 °F at 760 mmHg (EPA, 1998), 152 °C, 151 °C, 306 °F
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Flash Point

142 °F (NTP, 1992), 142 °F, 61 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Infinitely soluble in water at 23-25 °C, Soluble in all common organic solvents and in lipids, Very soluble in water, alcohol, ether, Miscible with methylene chloride, vegetable oils, Soluble in ethanol, ethyl ether, and chloroform; soluble in water., 1000 mg/mL at 24 °C, Solubility in water: very good, Soluble
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Density

1.0048 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0048 at 20 °C/4 °C, Relative density (water = 1): 1.0, 1.005
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Vapor Density

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.56, 2.56
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Vapor Pressure

40 mmHg at 152.8 °F (NTP, 1992), 2.7 [mmHg], 2.7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 360, 3 mmHg
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Mechanism of Action

The effect of dimethylnitrosamine on functional activities of liver chromatin was studied in mice. After a single dose of dimethylnitrosamine injected i.v. (25 mg/kg body wt, 45 min before sacrifice) liver nuclei were isolated and incubated with micrococcal nuclease (EC 3.1.4.7) to an acid-solubility of 2.5% of total DNA. Chromatin was fractionated into a 1,200 g pellet P1, 102,000 g pellet P2 and supernatant fraction S2. Chromatin-bound RNA polymerase I plus III activity decreased 15% in the P1 and 25% in the P2 fraction. No changes in activity were observed in the S2 fraction. Chromatin-bound RNA polymerase II activity decreased 19% in the P1, 49% in the P2 and 32% in the S2 fraction. Heparin stimulated RNA polymerase II activity decreased 10% in the P1 and 44% in the P2 fraction. Formation of initiation in nuclear lysates with RNA polymerase from Escherichia coli increased after administration of dimethylnitrosamine suggesting an increase in the number of sites available for the start of new RNA chains. The results show that limited digestion of nuclei with endonuclease cleaves chromatin regions which are more affected by dimethylnitrosamine than the total chromatin suggesting a non-random effect of the hepatotoxin on chromatin. Modifications of the DNA template by dimethylnitrosamine is indicated by the change in number of initiation complexes., ... Hamsters are more susceptible than rats to liver cancer by dimethylnitrosamine because of its deficiency in repair of O6-alkylation of guanine in DNA. In rats a single large dose of dimethylnitrosamine induces kidney, but not liver, cancer because of the capability of liver repair enzymes to remove alkylated forms of DNA from the liver.
Record name N-NITROSODIMETHYLAMINE
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Color/Form

Yellow, oily liquid, Yellow liquid

CAS No.

62-75-9
Record name N-NITROSODIMETHYLAMINE
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Melting Point

< 25 °C
Record name N-Nitrosodimethylamine
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Synthesis routes and methods

Procedure details

nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-nitrosodimethylamine
Reactant of Route 2
N-nitrosodimethylamine
Reactant of Route 3
Reactant of Route 3
N-nitrosodimethylamine
Reactant of Route 4
N-nitrosodimethylamine
Reactant of Route 5
N-nitrosodimethylamine
Reactant of Route 6
N-nitrosodimethylamine

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